

Avoiding RNase contamination in CTP disodium salt solutions.

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Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

Cat. No.: B15588282 Get Quote

Technical Support Center: CTP Disodium Salt Solutions

Welcome to our dedicated support center for ensuring the integrity of your CTP disodium salt solutions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent, detect, and eliminate RNase contamination in your critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is CTP disodium salt and why is it important to keep it RNase-free?

A1: Cytidine-5'-triphosphate (CTP) disodium salt is a crucial nucleotide used in various molecular biology applications, most notably as a substrate for the synthesis of RNA by RNA polymerases.[1] The integrity of CTP is paramount for successful transcription and other enzymatic reactions. RNases are enzymes that degrade RNA, and their presence can also compromise the quality of nucleotide triphosphate solutions, leading to failed experiments, inaccurate results, and loss of valuable samples.[2][3]

Q2: What are the primary sources of RNase contamination in the laboratory?

A2: RNases are notoriously stable and ubiquitous enzymes, making contamination a common challenge.[3][4] Key sources include:



- Human Contact: Skin, hair, saliva, and perspiration are rich in RNases.[5][6][7] Always wear gloves and a lab coat, and change them frequently.[4][8]
- Laboratory Environment: Dust, aerosols, and microbes present on benchtops, equipment, and in the air can introduce RNases.[5][9]
- Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can be contaminated.[6][7]
- Aqueous Solutions: Water and buffers can be a significant source of RNase contamination if not properly treated.[6][9]
- Reagents: Even commercially prepared reagents and enzymes can sometimes be a source of contamination.[6]

Q3: How can I prepare RNase-free CTP disodium salt solutions?

A3: To prepare RNase-free CTP solutions, dissolve the CTP disodium salt powder in RNase-free water. The highest purity CTP and water (e.g., Milli-Q purified and autoclaved or commercially certified RNase-free) should be used.[10][11] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contamination during handling.[12]

Q4: What is the stability of CTP disodium salt solutions?

A4: CTP disodium salt solutions are stable for several months when stored at -20°C.[12] It is best to store them in small aliquots to prevent degradation from repeated freezing and thawing. [12] For long-term storage, -80°C is recommended.[13] Once thawed, aliquots should be kept on ice to prevent dephosphorylation.[12] The powder form is hygroscopic and should be stored in a desiccated, inert atmosphere at -20°C.[14]

Troubleshooting Guide

This guide addresses common issues related to RNase contamination in CTP disodium salt solutions.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Degradation of RNA in transcription reactions using the CTP solution.	RNase contamination in the CTP solution, water, or other reagents.	1. Assess RNA Integrity: Before use, run an aliquot of your RNA on a denaturing agarose gel to check for degradation (smearing instead of distinct bands).[6] 2. Use a fresh aliquot: Thaw a new, previously unopened aliquot of your CTP solution. 3. Test for RNase activity: Use a commercial RNase detection kit to test your CTP solution, water, and other buffers. 4. Incorporate RNase inhibitors: Add an RNase inhibitor to your transcription reaction.[8][15]
Inconsistent experimental results.	Intermittent RNase contamination from handling or the environment.	1. Review lab practices: Ensure strict adherence to RNase-free techniques (see Q2 and Experimental Protocols).[4] 2. Decontaminate workspace: Thoroughly clean your bench, pipettes, and equipment with an RNase decontamination solution (e.g., RNaseZap™).[8] [16] 3. Use dedicated supplies: Designate a set of pipettes and a specific area of the lab for RNA work only.[8]
Visible precipitate in thawed CTP solution.	The CTP salt may not be fully dissolved or could be degrading.	1. Ensure complete dissolution: Gently vortex the tube to ensure the salt is fully in solution. 2. Check storage conditions: Confirm that the



solution has been consistently stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[12]

Experimental Protocols

Protocol 1: Preparation of RNase-Free Water using DEPC Treatment

Diethylpyrocarbonate (DEPC) is a chemical agent that irreversibly inactivates RNases.[16]

- Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood.
 [4]
- Add 0.1% (v/v) DEPC to the water to be treated (e.g., 1 ml of DEPC per 1 liter of water).[10]
- Shake vigorously to dissolve the DEPC.
- Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.[4][8]
- Autoclave the treated water for at least 15-45 minutes to inactivate the DEPC.[8][17] The
 removal of DEPC is crucial as it can modify RNA and inhibit downstream enzymatic
 reactions.[4]
- Note: DEPC cannot be used with solutions containing primary amines, such as Tris buffers, as it will react with the amine groups.[9][18]

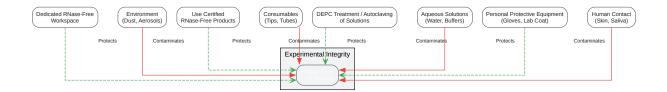
Protocol 2: General Decontamination of Laboratory Surfaces and Equipment

- Surfaces (Benchtops):
 - Clean thoroughly with a commercial RNase decontamination solution (e.g., RNaseZap™)
 or a solution of 0.5% SDS followed by 3% H₂O₂.[8]
 - Rinse with RNase-free water.[16]
- Non-disposable Plasticware:



- Rinse with 0.1 M NaOH, 1 mM EDTA, followed by RNase-free water.[4]
- Alternatively, soak in 3% hydrogen peroxide for 10 minutes and rinse thoroughly with RNase-free water.[11][19]
- Glassware:
 - Bake at 180°C or higher for several hours (e.g., overnight).[10][11]
 - Alternatively, fill with a 0.1% DEPC solution, incubate overnight at 37°C, and then autoclave.[4]
- Electrophoresis Tanks:
 - Clean with a detergent solution (e.g., 0.5% SDS), rinse with RNase-free water, and then with ethanol.[4]
 - Soaking in 3% hydrogen peroxide for 10 minutes is also an effective method.[11]

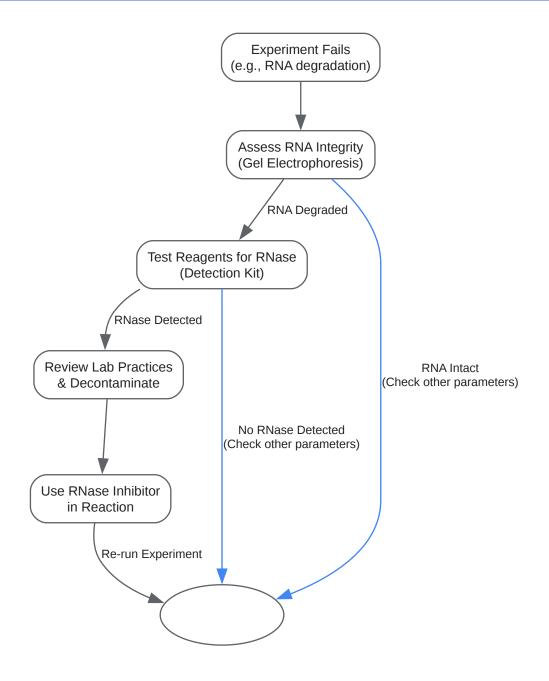
Visual Guides



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Caption: Workflow for preventing RNase contamination of CTP solutions.





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Caption: Troubleshooting flowchart for RNase-related experimental failure.

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